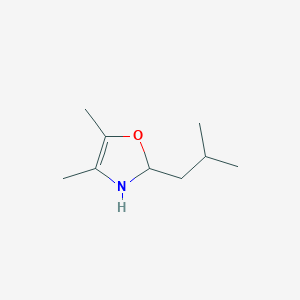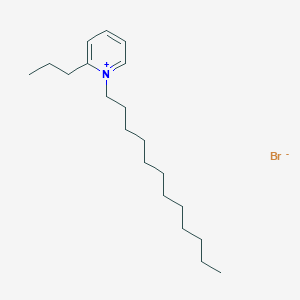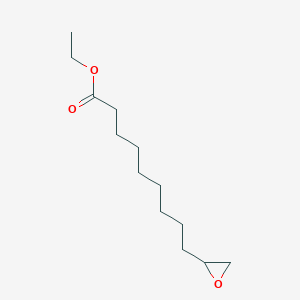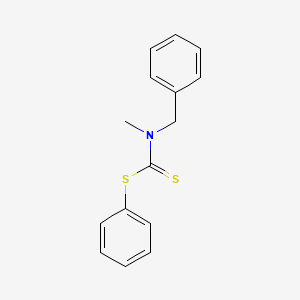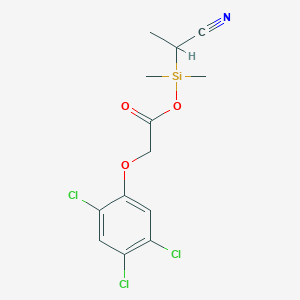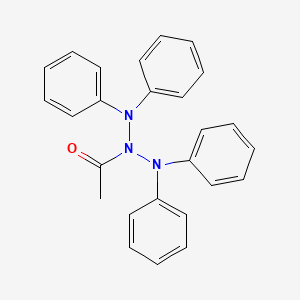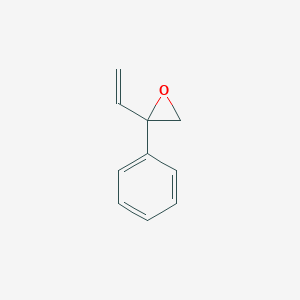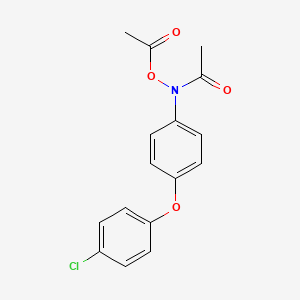![molecular formula C20H22O2 B14331580 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one CAS No. 110654-02-9](/img/structure/B14331580.png)
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is a complex organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds characterized by two benzene rings fused to a central furan ring. This specific compound is notable for its unique structure, which includes ethyl and methyl groups attached to the dibenzofuran core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common method includes the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. Another approach involves the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core .
Industrial Production Methods
Industrial production methods for this compound often rely on metal complex catalysis. The use of catalysts such as palladium or nickel complexes can facilitate the cyclization process, making it more efficient and scalable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) under controlled conditions.
Friedel-Crafts Reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Lithiation: Utilizes butyl lithium in an inert atmosphere.
Major Products
The major products formed from these reactions include halogenated derivatives, alkylated products, and various substituted dibenzofurans .
Applications De Recherche Scientifique
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of tumor growth or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Benzofuran: A related compound with one benzene ring fused to a furan ring.
Dibenzodioxin: Another related compound with two oxygen atoms in the central ring.
Uniqueness
1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one is unique due to its specific substitutions (ethyl and methyl groups) on the dibenzofuran core. These substitutions can significantly alter its chemical properties and biological activities, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
110654-02-9 |
|---|---|
Formule moléculaire |
C20H22O2 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-(2,8-diethyldibenzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C20H22O2/c1-5-13-7-8-18-16(9-13)17-10-14(6-2)15(11-19(17)22-18)20(21)12(3)4/h7-12H,5-6H2,1-4H3 |
Clé InChI |
ISCSGUREOPWJBX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)OC3=C2C=C(C(=C3)C(=O)C(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis[bis(trimethylsilyl)methyl]-1,1,3,3-tetramethyldisiloxane](/img/structure/B14331505.png)
![N-[4-(benzoylcarbamothioylamino)butylcarbamothioyl]benzamide](/img/structure/B14331512.png)
![2-[2-(Benzenesulfonyl)ethyl]-2-methylcyclopentane-1,3-dione](/img/structure/B14331519.png)

